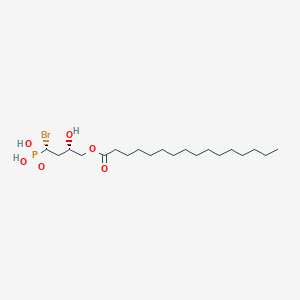

syn-BrP-LPA

Description

Properties

Molecular Formula |

C20H40BrO6P |

|---|---|

Molecular Weight |

487.4 g/mol |

IUPAC Name |

[(1R,3S)-1-bromo-4-hexadecanoyloxy-3-hydroxybutyl]phosphonic acid |

InChI |

InChI=1S/C20H40BrO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)27-17-18(22)16-19(21)28(24,25)26/h18-19,22H,2-17H2,1H3,(H2,24,25,26)/t18-,19-/m0/s1 |

InChI Key |

HLVKVWDSLLFMSX-OALUTQOASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](C[C@H](P(=O)(O)O)Br)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CC(P(=O)(O)O)Br)O |

Origin of Product |

United States |

Synthesis and Stereochemical Characterization of Syn Brp Lpa

Diastereoselective Synthetic Methodologies for α-Bromophosphonates

The synthesis of diastereoisomeric α-bromophosphonates, including syn-BrP-LPA, often relies on stereocontrolled bromination reactions. A common approach involves the bromination of α-hydroxymethylene phosphonates, where the stereochemistry is dictated by the precursor's configuration nih.gov. For instance, the synthesis of syn- and anti-BrP-LPA isomers (1a and 1b) utilized a stereocontrolled bromination of separated α-hydroxymethylene phosphonates nih.gov. This method begins with an aldehyde precursor, which is converted into α-hydroxymethylene phosphonates. While the initial mixture of these phosphonates might not be easily separable, their corresponding silyl (B83357) ethers can often be separated via chromatography, allowing for the removal of the silyl group to yield the distinct diastereomers nih.gov.

Other general methodologies for diastereoselective synthesis of α-substituted phosphonates involve the use of chiral auxiliaries, such as CAMDOL-derived P-substrates, which enable efficient sequential deprotonation and alkylation/arylation, leading to products with high diastereomeric ratios rsc.org. While not specifically detailing syn-BrP-LPA, these methods highlight the principles of controlling relative stereochemistry in the synthesis of α-bromophosphonates.

Enantioselective Synthesis of syn- and anti-Diastereomers

Achieving enantioselective synthesis of specific diastereomers like syn-BrP-LPA is critical for understanding structure-activity relationships and developing potent therapeutic agents. While specific enantioselective routes for syn-BrP-LPA are not detailed in the provided search results, general strategies for enantioselective synthesis of α-substituted phosphonates are relevant. These include employing chiral catalysts, such as carbohydrate/cinchona alkaloid thiourea (B124793) organocatalysts for the enantioselective synthesis of α-hydroxy phosphonates nih.gov, or using chiral auxiliaries rsc.org. The controlled synthesis of both syn and anti diastereomers, and subsequently their individual enantiomers, allows for precise pharmacological evaluation nih.govresearchgate.net. For example, the anti isomer of BrP-LPA was found to be more effective than the syn isomer in reducing breast cancer cell migration and invasion nih.govresearchgate.net.

Stereochemical Determination and Absolute Stereochemistry

The determination of both relative (syn/anti) and absolute stereochemistry is paramount for characterizing compounds like syn-BrP-LPA. Techniques commonly employed for stereochemical assignment include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly through coupling constants and chemical shifts, is a powerful tool for determining relative stereochemistry. For instance, the analysis of α-hydroxymethylene phosphonates and their derivatives can reveal the syn or anti configuration nih.gov. NMR is also utilized in conjunction with chiral derivatizing agents (e.g., Mosher's reagent) to determine absolute stereochemistry researchgate.netusm.edu.

X-ray Crystallography: This technique provides definitive structural information, including the precise arrangement of atoms in three dimensions, thereby confirming both relative and absolute stereochemistry nih.govresearchgate.net.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases is often used to separate enantiomers and determine enantiomeric excess (ee) jku.at.

Computational models have also played a role in predicting the diastereoselectivity of antagonism for GPCR isoforms, aligning with experimentally observed relative potencies of syn- and anti-BrP-LPA nih.govresearchgate.net. The precise assignment of stereochemistry is crucial, as different stereoisomers can exhibit distinct pharmacological profiles nih.govresearchgate.net.

Molecular Pharmacology of Syn Brp Lpa

Lysophosphatidic Acid Receptor Antagonism and Agonism

syn-BrP-LPA and its related diastereomers exhibit significant activity as modulators of LPA receptor signaling, primarily acting as antagonists across multiple LPA receptor subtypes.

Pan-Antagonistic Activity towards G Protein-Coupled Receptors (GPCRs)

The syn and anti diastereomers of BrP-LPA, including syn-BrP-LPA, have been characterized as pan-LPA GPCR antagonists nih.govresearchgate.netnih.govnih.govresearchgate.net. This means they can inhibit the signaling of a broad range of LPA receptor subtypes. Specifically, studies have indicated that BrP-LPA acts as a pan-antagonist for LPA1, LPA2, LPA3, LPA4, and LPA5 receptors nih.govnih.gov. This broad-spectrum antagonism suggests a significant potential to broadly disrupt LPA-mediated signaling pathways.

Subtype-Specific Receptor Interactions

While acting as a pan-antagonist, syn-BrP-LPA also displays specific interactions with individual LPA receptor subtypes, including distinct activities at LPA4 and LPA5.

syn-BrP-LPA has demonstrated antagonist activity at the LPA1 receptor, with reported Ki values in the nanomolar range, specifically a pKi of 6.6 (Ki of 2.73 x 10-7 M) guidetomalariapharmacology.org. The related compound anti-BrP-LPA 1b, a diastereomer, has shown Ki values of 752 nmol/L for LPA1, 241 nmol/L for LPA2, and 623 nmol/L for LPA3 nih.gov. The mixture BrP-LPA has also been reported as a pan-antagonist for LPA1, LPA2, and LPA3 with Ki values in the sub-micromolar to low micromolar range researchgate.netechelon-inc.com.

syn-BrP-LPA, specifically referred to as syn-BrLPA 1a in some literature, exhibits antagonist activity at the LPA4 receptor nih.gov. In contrast to its antagonistic profile at other subtypes, syn-BrP-LPA has been identified as a weak agonist at the LPA5 receptor nih.gov. This dual activity profile, acting as an antagonist at most subtypes but a weak agonist at LPA5, highlights a nuanced interaction with the LPA receptor family.

Assessment of Receptor Activation and Inhibition via Calcium Mobilization Assays

The pharmacological properties of syn-BrP-LPA regarding LPA receptor activation and inhibition have been extensively studied using calcium mobilization assays nih.govguidetomalariapharmacology.orgnih.gov. These assays measure the intracellular calcium flux triggered by receptor activation or the blockade of this flux by antagonists. Studies utilizing these assays have confirmed the antagonist profile of syn-BrP-LPA at LPA1 guidetomalariapharmacology.org and its distinct interactions with LPA4 (antagonist) and LPA5 (weak agonist) nih.gov.

Table 1: syn-BrP-LPA Interactions with LPA Receptors

| Receptor | Activity | Potency (Ki/pKi) | Reference |

| LPA1 | Antagonist | pKi 6.6 (Ki ~270 nM) | guidetomalariapharmacology.org |

| LPA2 | Antagonist | (General pan-antagonist) | nih.govnih.gov |

| LPA3 | Antagonist | (General pan-antagonist) | nih.govnih.gov |

| LPA4 | Antagonist | (Specific mention) | nih.gov |

| LPA5 | Weak Agonist | (Specific mention) | nih.gov |

Note: Specific Ki values for syn-BrP-LPA at LPA2 and LPA3 were not consistently detailed in the provided snippets, though it is classified as a pan-antagonist.

Autotaxin (ATX) Enzyme Inhibition

The inhibition of ATX by syn-BrP-LPA has been quantified, with syn-BrP-LPA 1a showing an IC50 value of 165 nmol/L nih.gov. The broader BrP-LPA mixture has demonstrated over 98% inhibition of ATX activity at 10 μmol/L nih.govechelon-inc.com and an IC50 of approximately 100 nM researchgate.net. Kinetic studies suggest that BrP-LPA acts as a competitive inhibitor of ATX researchgate.net. This dual action—antagonizing LPA receptors and inhibiting LPA production—positions syn-BrP-LPA as a significant pharmacological tool for studying and potentially targeting the ATX-LPA signaling axis.

Table 2: syn-BrP-LPA Inhibition of Autotaxin (ATX)

| Compound | Target | Activity | Potency (IC50) | Reference |

| syn-BrP-LPA 1a | ATX | Inhibitor | 165 nmol/L | nih.gov |

| BrP-LPA (Mixture) | ATX | Inhibitor | ~100 nM | researchgate.net |

| BrP-LPA (Mixture) | ATX | Inhibitor | >98% at 10 μmol/L | nih.govechelon-inc.com |

Nanomolar Inhibition of Lysophospholipase D Activity of Autotaxin

syn-BrP-LPA and its counterpart, anti-BrP-LPA, are potent inhibitors of autotaxin (ATX), an enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA) by catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) nih.govresearchgate.netnih.gov. Research has demonstrated that both diastereomers of BrP-LPA exhibit inhibitory activity against ATX in the nanomolar range nih.govresearchgate.netnih.govnih.govresearchgate.netnih.govcapes.gov.braacrjournals.orgresearchgate.netresearchgate.netechelon-inc.comresearchgate.netmdpi.complos.org. Specifically, studies have reported an IC50 value of 165 nmol/L for syn-BrP-LPA 1a and a more potent IC50 of 22 nmol/L for anti-BrP-LPA 1b in assays measuring ATX's lysophospholipase D (lysoPLD) activity nih.gov. While general BrP-LPA has been reported with IC50 values in the micromolar range (0.7–1.6 µM) in LPC assays, the specific diastereomers clearly display enhanced potency, falling within the nanomolar efficacy spectrum researchgate.netmdpi.com.

Diastereomeric Differences in Autotaxin Inhibitory Potency

The synthesis of syn-BrP-LPA and its anti-diastereomer has allowed for a detailed examination of stereochemical influences on pharmacological activity. A significant difference in inhibitory potency against autotaxin has been observed between these two stereoisomers nih.govresearchgate.netnih.govresearchgate.netnih.govcapes.gov.braacrjournals.orgresearchgate.netresearchgate.net. The anti-diastereomer, anti-BrP-LPA 1b, demonstrates markedly higher potency, with an IC50 of 22 nmol/L, whereas the syn-diastereomer, syn-BrP-LPA 1a, exhibits an IC50 of 165 nmol/L nih.gov. This substantial difference highlights the critical role of stereochemistry in determining the efficacy of BrP-LPA as an ATX inhibitor.

Structure-Activity Relationships (SAR) and Computational Modeling

Predictive Power of Computational Models for Diastereoselectivity of Antagonism

Computational modeling has been instrumental in elucidating the structure-activity relationships (SAR) of syn-BrP-LPA, particularly concerning its interaction with lysophosphatidic acid (LPA) receptors nih.govresearchgate.netnih.govresearchgate.netnih.govcapes.gov.braacrjournals.orgresearchgate.netresearchgate.net. These modeling approaches have proven to be highly effective in predicting the diastereoselectivity of antagonism at several LPA receptor isoforms nih.govresearchgate.netnih.govresearchgate.netnih.govcapes.gov.braacrjournals.orgresearchgate.netresearchgate.net. Molecular docking studies, for instance, accurately mirrored the experimentally determined relative antagonist activities of the syn and anti diastereomers of BrP-LPA against LPA1-3, lending strong credibility to the predictive capabilities of these computational methods nih.gov. Furthermore, analyses of the spatial arrangements, such as the distances between the phosphate (B84403) groups of the diastereomers and specific basic residues within the receptor binding pockets, have provided a molecular rationale for the observed potency differences between the syn and anti isomers nih.gov.

Molecular Docking Studies with G Protein-Coupled Receptors

Molecular docking studies have been employed to investigate the binding interactions of syn-BrP-LPA and its stereoisomers with G protein-coupled receptors (GPCRs), specifically focusing on LPA receptors such as LPA1, LPA2, and LPA3 nih.govresearchgate.netnih.gov. These simulations aim to map the binding modes and identify key molecular interactions that mediate the antagonistic effects of these compounds on receptor activation nih.gov. The studies have analyzed the positioning of the phosphate moieties of the diastereomers relative to critical amino acid residues within the receptor's binding site, offering insights into the basis of their differential potencies nih.gov. While syn-BrP-LPA is recognized as an inhibitor of the enzyme autotaxin, its function as a pan-LPA GPCR antagonist underscores the importance of understanding its interactions with these receptors nih.govresearchgate.netnih.govresearchgate.netnih.govcapes.gov.braacrjournals.orgresearchgate.netresearchgate.net. Broader research into GPCRs, including LPA6, has also explored similar mechanisms for lipophilic ligand binding, such as lateral access through receptor "gaps," providing a general framework for these molecular interactions nih.gov.

Correlation between Predicted and Experimentally Observed Pharmacological Outcomes

A significant correlation has been observed between the predictions derived from computational modeling and the actual experimentally determined pharmacological outcomes of syn-BrP-LPA nih.govresearchgate.netnih.govresearchgate.netnih.govcapes.gov.braacrjournals.orgresearchgate.netresearchgate.net. The computational models have successfully predicted the diastereoselectivity of antagonism at LPA receptor isoforms, aligning closely with experimental findings nih.govresearchgate.netnih.govresearchgate.netnih.govcapes.gov.braacrjournals.orgresearchgate.netresearchgate.net. The congruence between predicted binding interactions and measured relative antagonist activities validates the accuracy and predictive power of the computational methodologies employed nih.gov. This strong correlation supports the utility of computational approaches in deciphering the molecular mechanisms underlying syn-BrP-LPA's pharmacological effects and in guiding the rational design of novel, related therapeutic agents.

Compound List:

syn-BrP-LPA

Autotaxin (ATX)

Lysophosphatidic acid (LPA)

Cellular and Biochemical Investigations of Syn Brp Lpa Effects in Vitro

Modulation of Cell Motility and Invasion

syn-BrP-LPA, along with its diastereomer anti-BrP-LPA, has been shown to interfere with the migratory and invasive properties of various cancer cells. As a pan-antagonist of lysophosphatidic acid (LPA) G protein-coupled receptors (GPCRs) and an inhibitor of autotaxin (ATX), the primary enzyme responsible for LPA production, BrP-LPA targets a key signaling pathway involved in cancer progression. nih.gov

Research utilizing the highly metastatic MDA-MB-231 human breast cancer cell line has demonstrated the inhibitory effects of BrP-LPA diastereomers on cell migration. In wound healing or "scratch" assays, where a gap is created in a confluent cell monolayer, treatment with syn-BrP-LPA was found to inhibit the migration of MDA-MB-231 cells. nih.govresearchgate.net

While both diastereomers showed inhibitory activity, the anti-isomer of BrP-LPA was found to be more effective than the syn-isomer in reducing the migration of these cells. nih.gov For instance, at a concentration of 40 μmol/L, the anti-BrP-LPA isomer decreased the migration of MDA-MB-231 cells by 57% compared to untreated control cells. nih.gov The syn-isomer also demonstrated significant, though comparatively lesser, inhibition at the same concentration. nih.govresearchgate.net The migration of these cells is known to be mediated primarily by the LPA1 receptor, which is the most highly expressed LPA receptor subtype in this cell line. nih.gov

Table 1: Effect of BrP-LPA Isomers on MDA-MB-231 Cell Migration

| Compound | Concentration (μmol/L) | % Inhibition of Migration (Compared to Control) |

|---|---|---|

| syn-BrP-LPA | 40 | Data indicates significant inhibition researchgate.net |

The invasive potential of cancer cells, their ability to penetrate through the extracellular matrix, is a crucial step in metastasis. In vitro invasion assays, which typically use Matrigel-coated transwell membranes to mimic this barrier, have been employed to study the effects of BrP-LPA. nih.gov

Treatment with syn-BrP-LPA was shown to inhibit the invasion of MDA-MB-231 cells through Matrigel. nih.gov In these studies, both the syn and anti isomers of BrP-LPA inhibited invasion by approximately 52%, with no significant difference in potency observed between the two. nih.gov This suggests that the complex biological process of invasion may be influenced differently by the compound's dual action on LPA receptors and ATX compared to cell migration. nih.gov

The inhibitory effects of BrP-LPA on cell motility extend to other cellular models. In studies using NIH3T3 ras ATX cells, the diastereomeric mixture of BrP-LPA was found to decrease chemotaxis (directed cell movement in response to a chemical stimulus) by 23% and inhibit invasiveness by 40%. sapphirebioscience.com

Impact on Intracellular Signaling Pathways

The effects of syn-BrP-LPA on cell motility and invasion are rooted in its ability to modulate key intracellular signaling pathways that are normally activated by LPA. By blocking LPA receptors and inhibiting LPA production, BrP-LPA disrupts the downstream signaling cascades that regulate the cytoskeletal rearrangements and enzymatic activity required for cell movement. nih.gov

The Rho family of small GTPases, including Rho and Rac, are critical regulators of actin cytoskeleton dynamics and, consequently, cell motility. nih.govcreative-diagnostics.comwikipedia.org LPA signaling through its GPCRs is a well-established activator of these pathways. nih.govnih.gov Activation of Rho is typically associated with the formation of stress fibers and focal adhesions, while Rac activation leads to the formation of lamellipodia and membrane ruffles, which are protrusions at the leading edge of a migrating cell. uky.edunih.gov

By acting as an LPA receptor antagonist, syn-BrP-LPA interferes with the activation of these GTPase pathways. nih.gov In MDA-MB-231 cells specifically, LPA-stimulated migration has been shown to utilize the Rac pathway, while LPA-stimulated invasion requires both Rho and Rac signaling. uky.edu Therefore, the inhibition of LPA signaling by syn-BrP-LPA is expected to disrupt the proper regulation of Rho and Rac, thereby impeding the cytoskeletal changes necessary for migration and invasion. nih.gov

For cancer cells to invade surrounding tissues, they must degrade components of the extracellular matrix. This process is largely mediated by enzymes called matrix metalloproteinases (MMPs). nih.govmdpi.com LPA signaling has been shown to modulate the activity of MMPs, which is a crucial mechanism for promoting tumor cell invasion and metastasis. nih.gov For example, LPA can promote the expression and enhance the activity of MMP-9 in certain cell types. nih.gov

The inhibitory action of syn-BrP-LPA on the LPA signaling axis suggests a consequent modulation of MMP activity. nih.gov By blocking the signals that lead to the upregulation or activation of these matrix-degrading enzymes, syn-BrP-LPA contributes to the reduction of cancer cell invasiveness observed in in vitro models. nih.gov

Influence on LPA-induced Transphosphorylation of Epidermal Growth Factor Receptor

Lysophosphatidic acid (LPA) is a bioactive lipid that can stimulate intracellular signaling pathways typically associated with growth factors, including the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process, known as transphosphorylation, is a critical step in mediating the cellular effects of LPA, such as proliferation and migration, in various cell types, including cancer cells. The mechanism of LPA-induced EGFR transactivation is multifaceted, often involving the activation of G protein-coupled LPA receptors (LPARs). This activation can trigger downstream signaling cascades that lead to the activation of matrix metalloproteinases (MMPs). nih.govfrontiersin.orgnih.gov These enzymes, in turn, cleave pro-heparin-binding EGF-like growth factor (proHB-EGF) on the cell surface, releasing mature HB-EGF, which then binds to and activates the EGFR, leading to its phosphorylation. nih.gov

The compound syn-BrP-LPA, as a pan-LPA receptor antagonist, is positioned to interfere with this signaling cascade. nih.gov By blocking the initial interaction of LPA with its receptors, syn-BrP-LPA can be expected to inhibit the downstream events that lead to EGFR transphosphorylation. Although direct studies specifically investigating the effect of syn-BrP-LPA on LPA-induced EGFR transphosphorylation are not extensively detailed in the available literature, its established role as a pan-LPA receptor antagonist provides a strong basis for its inhibitory action on this pathway. nih.govnih.gov The inhibition of LPA-induced cellular processes such as migration, which are known to be influenced by EGFR transactivation, further supports the likelihood of syn-BrP-LPA's interference in this specific signaling event. nih.govnih.gov

The signaling pathways implicated in LPA-induced EGFR transactivation are complex and can involve various G proteins, such as Gi and G13, as well as other signaling intermediates like protein kinase C (PKC) and non-receptor tyrosine kinases like c-Src. nih.govnih.govresearchgate.net The broad antagonist activity of BrP-LPA across multiple LPA receptor subtypes suggests that it could disrupt EGFR transactivation regardless of the specific G protein-coupling profile of the LPA receptors involved in a particular cell type. nih.govnih.gov

Autotaxin Pathway Engagement in Cellular Processes

The compound syn-BrP-LPA is a dual-action molecule that not only acts as a pan-LPA receptor antagonist but also as a potent inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of extracellular LPA. nih.gov Autotaxin hydrolyzes lysophosphatidylcholine (B164491) (LPC) to generate LPA, and this ATX-LPA signaling axis plays a crucial role in a wide array of physiological and pathological cellular processes. mdpi.commdpi.com

The engagement of syn-BrP-LPA in the autotaxin pathway allows it to exert significant control over cellular behaviors that are dependent on LPA signaling. Key cellular processes influenced by the ATX-LPA axis and consequently affected by syn-BrP-LPA include:

Cell Migration and Invasion: The ATX-LPA pathway is a well-established promoter of cell migration and invasion, particularly in the context of cancer metastasis. nih.govmdpi.com By inhibiting both the production of LPA by autotaxin and the signaling of any existing LPA at its receptors, syn-BrP-LPA effectively reduces the migratory and invasive capacity of cancer cells. nih.gov

Cell Proliferation and Survival: LPA is a known mitogen that can promote cell proliferation and survival in various cell types. The ATX-LPA axis contributes to tumorigenesis by fostering an environment that supports uncontrolled cell growth. mdpi.commdpi.com As an inhibitor of this pathway, syn-BrP-LPA can disrupt these pro-proliferative and pro-survival signals.

Inflammation: The autotaxin-LPA signaling pathway is also implicated in inflammatory processes. mdpi.com LPA can act as a pro-inflammatory molecule, and the inhibition of its production by targeting autotaxin is a potential therapeutic strategy for inflammatory diseases.

Angiogenesis: The formation of new blood vessels, or angiogenesis, is a critical process in both normal development and in the progression of diseases like cancer. The ATX-LPA axis has been shown to play a role in regulating angiogenesis.

The inhibitory effect of syn-BrP-LPA on autotaxin has been quantified, with studies demonstrating a clear dose-dependent inhibition of ATX activity. The table below summarizes the inhibitory concentration (IC50) for the syn and anti diastereomers of BrP-LPA.

| Compound | Autotaxin IC50 (nmol/L) |

| syn-BrP-LPA | 165 |

| anti-BrP-LPA | 22 |

| Data sourced from a study on the inhibition of autotaxin by BrP-LPA diastereomers. nih.gov |

This data indicates that while both diastereomers are potent inhibitors of autotaxin, the anti-BrP-LPA isomer is more potent in this regard. The ability of syn-BrP-LPA to inhibit autotaxin activity, and thus LPA production, is a key component of its mechanism of action in modulating cellular processes. nih.gov

Preclinical Efficacy Studies in Animal Models

Antitumorigenic Activity in Orthotopic Xenograft Models

The antitumor effects of syn-BrP-LPA have been demonstrated in various cancer models, showing a notable impact on tumor burden and the tumor microenvironment.

| Treatment Group | Outcome at 6 Weeks | Significance vs. Control |

|---|---|---|

| Control (Vehicle) | Baseline Tumor Growth | N/A |

| syn-BrP-LPA | Significant reduction in tumor volume | P < 0.05 |

| anti-BrP-LPA | Significant reduction in tumor volume | P < 0.05 |

Modulation of Tumor Microenvironment, including Blood Vessel Density

The broader compound mixture, BrP-LPA, which includes the syn-isomer, has shown significant effects on the tumor microenvironment. nih.govresearchgate.net Specifically, in breast cancer xenografts, treatment with BrP-LPA was found to be superior to the conventional chemotherapy agent Taxol in reducing blood vessel density within the tumors. nih.gov Quantification of newly formed blood vessels revealed a highly significant reduction in angiogenesis in mice treated with BrP-LPA when compared to both control groups and those treated with Taxol. nih.gov This indicates that part of its antitumor mechanism involves the potent inhibition of angiogenesis, a critical process for tumor growth and survival. nih.govnih.gov

Efficacy in Reducing Tumor Growth in Colon and Melanoma Mouse Models

The therapeutic potential of BrP-LPA has also been explored in other cancer types. In an orthotopic model of colon cancer using HCT-116 cells, treatment with BrP-LPA led to significantly reduced tumor burdens. nih.gov While specific studies focusing solely on the syn-isomer in colon cancer were not detailed, the positive results with the isomeric mixture suggest potential efficacy. Currently, there is a lack of available research data on the efficacy of syn-BrP-LPA in melanoma mouse models.

Efficacy in Inflammatory and Autoimmune Models

Beyond its anticancer properties, BrP-LPA, the parent compound of syn-BrP-LPA, has been investigated for its role in modulating inflammatory and autoimmune conditions.

Attenuation of Collagen-Induced Arthritis

In mouse models of collagen-induced arthritis (CIA), a model for human rheumatoid arthritis, administration of BrP-LPA demonstrated significant therapeutic effects. nih.gov Treatment resulted in a lower incidence of arthritis development and reduced severity in the affected limbs of the mice. nih.gov The simultaneous inhibition of autotaxin and antagonism of LPA receptors by BrP-LPA was shown to prevent arthritic symptoms, establishing the ATX/LPA axis as a viable therapeutic target in this disease model. nih.gov

| Parameter | Vehicle-Treated Group | BrP-LPA-Treated Group |

|---|---|---|

| Incidence of Arthritis | Higher | Significantly Fewer Mice Developed Arthritis |

| Disease Severity (Clinical Score) | Higher | Reduced Severity per Arthritic Limb |

Reduction of Synovial Inflammation and Cellular Infiltration in Arthritis Models

Histopathological analysis of the joints from the CIA mouse models provided further insight into the mechanism of BrP-LPA's efficacy. nih.gov Examination of joint sections from BrP-LPA-treated mice revealed a marked decrease in inflammation and synovial hyperplasia compared to vehicle-treated controls. nih.govfigshare.com This reduction in the cellular infiltration and inflammation within the synovium underscores the compound's potent anti-inflammatory effects in the context of autoimmune arthritis. nih.gov

Impact on Metastatic Progression

The progression of cancer from a primary tumor to distant sites, a process known as metastasis, is a critical factor in patient outcomes. Preclinical research has explored the potential of the compound syn-BrP-LPA to interfere with this complex cascade of events. Studies have focused on its ability to inhibit key cellular behaviors that are essential for cancer cells to spread and form secondary tumors. The primary evidence for the anti-metastatic potential of syn-BrP-LPA comes from in vitro and in vivo studies using non-small cell lung cancer (NSCLC) models.

Reduction of Lung Metastases in Murine Models

While direct in vivo quantification of the reduction of lung metastases following syn-BrP-LPA treatment in murine models is not extensively detailed in the available scientific literature, the compound's potential to reduce the metastatic capabilities of lung cancer cells has been inferred from its impact on primary tumor characteristics and in vitro invasion assays.

In preclinical xenograft models using A549 human non-small cell lung cancer cells, treatment with syn-BrP-LPA led to a significant reduction in the size of the primary tumors. nih.gov Observations of these tumors also suggested a reduced metastatic potential, as the surface of the untreated tumors was noted to be significantly rougher. nih.gov This morphological characteristic can be indicative of a more invasive and potentially metastatic phenotype.

Further evidence supporting the anti-metastatic potential of syn-BrP-LPA comes from in vitro studies that simulate the invasion of cancer cells through the extracellular matrix, a crucial step in the metastatic process. In a modified Boyden chamber assay, A549 lung cancer cells demonstrated prominent invasion through a Matrigel-coated membrane. nih.gov However, treatment with syn-BrP-LPA significantly inhibited this invasion. nih.gov This finding suggests that syn-BrP-LPA has the potential to reduce the ability of lung cancer cells to break away from the primary tumor and invade surrounding tissues, thereby hindering a key step in the formation of distant metastases. nih.gov

The table below summarizes the findings from an in vitro invasion assay, demonstrating the inhibitory effect of syn-BrP-LPA on A549 lung cancer cells.

| Treatment Group | Relative Invasion (%) | P-value |

|---|---|---|

| Control (A549 cells) | 100 | - |

| A549 cells + syn-BrP-LPA | Significantly Reduced | < 0.05 |

These preclinical findings, particularly the inhibition of cancer cell invasion, provide a strong rationale for the potential of syn-BrP-LPA to impact metastatic progression. However, further in vivo studies that specifically quantify the formation of lung metastases are needed to fully elucidate its efficacy in this setting.

Advanced Research Methodologies and Techniques in Syn Brp Lpa Investigation

Cell-Based Assays for Receptor Ligand Characterization (e.g., Ca2+ mobilization assays in RH7777 and Chinese Hamster Ovary cells)

The characterization of syn-BrP-LPA's interaction with LPA receptors has been achieved through cell-based assays that measure downstream signaling events, such as calcium (Ca2+) mobilization. RH7777 cells, which are intrinsically unresponsive to LPA, and Chinese Hamster Ovary (CHO) cells, which show minimal endogenous responses, are commonly used host cells for the stable expression of individual LPA receptor subtypes (LPA1, LPA2, LPA3, and LPA4). researchgate.net

In these assays, cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an LPA receptor agonist, activation of the receptor leads to an intracellular signaling cascade that results in the release of calcium from intracellular stores, causing a detectable change in fluorescence. To determine the antagonistic properties of syn-BrP-LPA, cells are pre-incubated with the compound before the addition of an LPA agonist. A reduction in the calcium signal indicates that syn-BrP-LPA is blocking the receptor and preventing its activation. researchgate.net

Through such Ca2+ mobilization assays, syn-BrP-LPA has been identified as a pan-antagonist for the Edg family of G protein-coupled receptors (GPCRs), demonstrating inhibitory activity against LPA1, LPA2, and LPA3. nih.gov It also acts as an antagonist for LPA4 but has been noted to be a weak agonist for LPA5. nih.gov

Table 1: Antagonist Activity of syn-BrP-LPA at LPA Receptors

| Receptor | Antagonist Activity (Ki in nmol/L) |

|---|---|

| LPA1 | 273 |

| LPA2 | 250 |

| LPA3 | 1830 |

Data derived from Ca2+ mobilization assays. nih.gov

In Vitro Cell Migration and Invasion Assays (e.g., Scratch Wound Assays)

To investigate the functional consequences of LPA receptor antagonism and autotaxin inhibition by syn-BrP-LPA, researchers have employed in vitro cell migration and invasion assays. These assays are crucial for understanding the compound's potential to inhibit cancer cell motility, a key process in tumor metastasis. nih.govnih.gov

The scratch wound assay is a straightforward method to study collective cell migration. semanticscholar.org A confluent monolayer of cells is "wounded" by creating a scratch with a pipette tip, and the ability of the cells to migrate and close the wound over time is monitored, often through time-lapse microscopy. nih.govresearchgate.netmdpi.com The presence of an inhibitory compound like syn-BrP-LPA can slow down or prevent this wound closure.

Invasion assays, such as the transwell invasion assay, provide a more complex, three-dimensional model of cell motility. nih.gov In this setup, cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a layer of extracellular matrix (ECM) material like Matrigel. The lower chamber contains a chemoattractant. To invade, cells must actively degrade the ECM and migrate through the pores. The number of cells that reach the lower side of the membrane is quantified to assess invasive potential.

Studies have shown that while both diastereomers of BrP-LPA reduce the migration and invasion of MDA-MB-231 breast cancer cells, the anti-isomer is more effective than the syn-isomer in these particular assays. nih.gov Additionally, BrP-LPA has been shown to inhibit the invasion of A549 lung cancer cells through Matrigel-coated transwell membranes. nih.gov

Biochemical Assays for Autotaxin Activity (e.g., Hydrolysis of Fluorogenic Lysophosphatidylcholine (B164491) Analogues)

In addition to its role as an LPA receptor antagonist, syn-BrP-LPA is also a potent inhibitor of autotaxin (ATX), the primary enzyme responsible for producing LPA in the bloodstream from lysophosphatidylcholine (LPC). nih.govnih.gov To quantify this inhibitory activity, biochemical assays are employed that directly measure the enzymatic activity of ATX.

A common method involves the use of a fluorogenic LPC analogue, such as FS-3. nih.govcreighton.edu When FS-3 is hydrolyzed by ATX, it releases a fluorescent product. The rate of increase in fluorescence is directly proportional to the ATX activity. By performing this assay in the presence of varying concentrations of an inhibitor like syn-BrP-LPA, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be determined.

These biochemical assays have demonstrated that syn-BrP-LPA is a nanomolar inhibitor of the lysophospholipase D activity of autotaxin. nih.gov

Table 2: Inhibitory Activity of syn-BrP-LPA against Autotaxin

| Compound | IC50 (nmol/L) |

|---|---|

| syn-BrP-LPA | 165 |

Data from hydrolysis of the fluorogenic lysoPC analogue FS-3. nih.gov

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations have become invaluable tools for understanding the molecular interactions between ligands and their receptors. nih.govnih.govplos.org These in silico approaches were used to predict and rationalize the observed pharmacological activity of the syn and anti diastereomers of BrP-LPA at LPA receptors. nih.gov

Molecular docking simulations can predict the binding pose of a ligand within the active site of a receptor. nih.gov For syn-BrP-LPA, these models were created for its interaction with LPA1, LPA2, and LPA3 without prior knowledge of the experimental results. nih.gov The computational models successfully predicted the diastereoselectivity of antagonism for these three GPCR isoforms, with the predictions being highly congruent with the relative antagonist activities determined experimentally. nih.gov These models revealed key ionic interactions between the phosphate (B84403) group of the BrP-LPA isomers and basic residues within the transmembrane domains of the LPA receptors. nih.gov

MD simulations provide further insights by simulating the dynamic behavior of the receptor-ligand complex over time, offering a more detailed picture of the binding stability and the conformational changes involved. researchgate.netnih.govresearchgate.net

Establishment and Analysis of In Vivo Xenograft Models

To assess the anti-tumor efficacy of syn-BrP-LPA in a living organism, researchers have utilized in vivo xenograft models. reactionbiology.com These models involve the transplantation of human cancer cells into immunocompromised mice, where they can form tumors.

One such model is the orthotopic breast cancer xenograft, where human breast cancer cells, such as MDA-MB-231, are injected into the mammary fat pad of nude mice. nih.gov This allows the tumor to grow in a more physiologically relevant environment. In another application, A549 human lung cancer cells have been used to establish subcutaneous xenografts. nih.gov

After tumor establishment, the mice are treated with syn-BrP-LPA, and tumor growth is monitored over time. nih.govresearchgate.net These studies have demonstrated that syn-BrP-LPA significantly reduces tumor burden in these preclinical models. nih.govresearchgate.net For instance, in the MDA-MB-231 xenograft model, treatment with syn-BrP-LPA resulted in a significant reduction in tumor volume compared to control groups. nih.govresearchgate.net

Table 3: Effect of syn-BrP-LPA on Tumor Growth in an MDA-MB-231 Xenograft Model

| Treatment Group | Outcome at 6 weeks |

|---|---|

| Control | Uninhibited tumor growth |

| syn-BrP-LPA | Statistically significant difference from controls (P < 0.05) |

Data from in vivo orthotopic breast cancer xenograft model. researchgate.net

Histopathological and Immunohistochemical Analyses in Preclinical Models

Following the completion of in vivo studies, tumors are typically excised for histopathological and immunohistochemical analyses to understand the microscopic effects of the treatment.

Immunohistochemistry (IHC) uses antibodies to detect the presence and localization of specific proteins within the tissue. A key application in the study of anti-cancer agents is the assessment of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. By staining for endothelial cell markers such as CD31, researchers can visualize and quantify the density of blood vessels within the tumor. nih.gov Studies have shown that treatment with BrP-LPA leads to a significant reduction in blood vessel density in tumors compared to controls, indicating a potent anti-angiogenic effect. nih.gov

Future Research Directions and Translational Perspectives Preclinical

Elucidation of Specific Roles for Individual LPA Receptor Subtypes in Diverse Pathophysiological Contexts

While syn-BrP-LPA acts as a pan-antagonist, a deeper understanding of the specific roles of individual LPA receptor subtypes in various disease contexts is crucial for optimizing therapeutic strategies. Research has identified distinct roles for different LPA receptors in numerous pathologies. For instance, LPA1 is implicated in multiple sclerosis pathogenesis, with its genetic deficiency improving clinical outcomes and reducing demyelination biorxiv.org. Furthermore, LPA1 plays a critical role in brain injury following ischemic stroke and is implicated in neuropathic pain and other neurological disorders biomolther.orgmdpi.com. LPA2 has been linked to hyperexcitability and seizures, while LPA4 and LPA6 are involved in vascular development mdpi.com. LPA5 has emerged as a key player in inflammatory diseases and cancer nih.gov.

Future research should aim to dissect the specific contributions of each LPA receptor subtype to the pathologies targeted by syn-BrP-LPA's dual action. This could involve using cell-specific or conditional knockout models in conjunction with syn-BrP-LPA to determine which receptor interactions are most critical for its observed effects. Understanding these subtype-specific roles will enable the design of more targeted therapies or the refinement of syn-BrP-LPA's application based on the dominant receptor involvement in a given disease.

Development of Novel Lysophosphatidic Acid Analogues with Enhanced Selectivity

The development of LPA receptor modulators with enhanced subtype selectivity remains a significant goal in the field acs.org. While syn-BrP-LPA exhibits broad antagonism across LPA1-LPA5 nih.gov, the generation of analogues with improved selectivity could offer more precise therapeutic interventions and potentially reduce off-target effects. Studies have explored various strategies for creating selective LPA analogues, including conformational restriction and bioisosteric replacement acs.org. For example, novel analogues have been synthesized that demonstrate potent and selective agonism for LPA5, with one compound showing a 45-fold higher selectivity compared to other LPA receptors acs.org.

Future research could leverage the structural insights gained from syn-BrP-LPA to design next-generation analogues. This might involve modifying the phosphonate (B1237965) headgroup, the fatty acid chain, or the glycerol (B35011) backbone to achieve differential binding affinities for specific LPA receptor subtypes. Such efforts would aim to create compounds that either retain the dual inhibitory activity of syn-BrP-LPA but with enhanced selectivity for specific receptor subtypes, or develop selective agonists/antagonists for individual receptors, building upon the knowledge base established by compounds like syn-BrP-LPA.

Exploration of syn-BrP-LPA in Combination Therapies with Established Preclinical Agents

The dual inhibitory action of syn-BrP-LPA on both LPA production (via ATX inhibition) and receptor signaling suggests its potential utility in combination therapies. Preclinical studies have already explored combining LPA pathway modulators with established agents. For instance, in breast cancer models, syn-BrP-LPA has been tested in combination with Taxol, showing reduced tumor burden and decreased blood vessel density nih.gov. In renal cell carcinoma, targeting the ATX-LPA axis with agents like Ki16425 (an LPA1 antagonist) has been investigated alongside sunitinib, a tyrosine kinase inhibitor, revealing that the ATX-LPA axis contributes to acquired resistance nih.gov. Similarly, in non-small cell lung cancer, targeting ATX-mediated signaling pathways with syn-BrP-LPA has been proposed to improve response to radiation therapy benthamscience.com.

Future research should systematically investigate syn-BrP-LPA in combination with a range of established preclinical agents across different disease models. This includes exploring synergistic effects in oncology, where LPA signaling is known to promote proliferation, invasion, angiogenesis, and resistance to chemotherapy biomolther.orgeurekaselect.comresearchgate.net. Combinations with immunotherapies or agents targeting other key signaling pathways in inflammatory or fibrotic diseases could also yield significant benefits. Such studies would aim to identify optimal therapeutic regimens that enhance efficacy and overcome resistance mechanisms.

Investigation of New Therapeutic Applications for syn-BrP-LPA in Non-Oncological Disease Models

While syn-BrP-LPA has shown promise in cancer models, its dual inhibitory mechanism is relevant to a broader spectrum of diseases where LPA signaling plays a pathological role. LPA signaling is implicated in various non-oncological conditions, including neurological disorders, inflammatory diseases, and fibrotic conditions biomolther.orgmdpi.comimrpress.comersnet.orgresearchgate.net. For example, LPA1 inhibition is being explored for pulmonary fibrosis and systemic sclerosis ersnet.orgresearchgate.net. In neurological contexts, LPA signaling is involved in neuropathic pain, multiple sclerosis, and brain injury biomolther.orgbiorxiv.orgmdpi.com. Furthermore, LPA has been linked to hematopoiesis and immune responses mdpi.comfrontiersin.org.

Future research should expand the preclinical evaluation of syn-BrP-LPA into these non-oncological disease models. This would involve testing its efficacy in models of neuroinflammation, neurodegeneration, autoimmune diseases, and fibrotic conditions. Investigating its potential to modulate immune cell function, as suggested by its role in hematopoiesis and immune responses, could uncover novel therapeutic applications in infectious diseases or autoimmune disorders.

Characterization of Metabolic Fate and Biodistribution in Preclinical Models

A comprehensive understanding of syn-BrP-LPA's metabolic fate and biodistribution in preclinical models is essential for its further clinical development. While it is known that phosphonate analogues can be more metabolically stable than their natural counterparts nih.gov, specific pharmacokinetic data for syn-BrP-LPA are not extensively detailed in the provided literature. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for determining appropriate dosing regimens, predicting potential drug-drug interactions, and assessing its therapeutic window.

Future preclinical studies should focus on characterizing the pharmacokinetic profile of syn-BrP-LPA in relevant animal models. This includes determining its plasma half-life, tissue distribution, routes of metabolism, and excretion pathways. Such studies will provide crucial data for guiding dose selection, formulation development, and predicting human pharmacokinetics, thereby facilitating its progression towards clinical trials.

Q & A

Q. How can researchers distinguish between autotaxin-dependent and receptor-mediated effects of syn-BrP-LPA?

Q. What statistical approaches are optimal for analyzing syn-BrP-LPA’s dose-dependent tumor regression data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.